N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide is a complex organic compound characterized by its triazine core and multiple aromatic amine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2,4-dimethylaniline to form the intermediate 4,6-bis(2,4-dimethylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 2-methoxyphenylglycine under appropriate conditions to yield the final product. The reactions are usually carried out in anhydrous solvents and may require the use of catalysts or heating to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- 2,4-Dimethylphenylacetamide
- N-(2,6-Dimethylphenyl)acetamide
Uniqueness
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide stands out due to its unique triazine core and multiple aromatic amine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H31N7O2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O2/c1-17-10-12-21(19(3)14-17)31-27-33-26(29-16-25(36)30-23-8-6-7-9-24(23)37-5)34-28(35-27)32-22-13-11-18(2)15-20(22)4/h6-15H,16H2,1-5H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
FRBSGBKSRCECLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3OC)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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